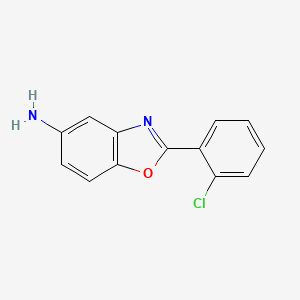

2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine

Descripción

2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a chlorophenyl substituent at the 2-position of the benzoxazole ring and an amine group at the 5-position. The benzoxazole core is a bicyclic heteroaromatic system containing oxygen and nitrogen atoms, which confers unique electronic and steric properties. The 2-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of covalent PPARγ agonists and other bioactive molecules . Its structural rigidity and functional group versatility make it valuable for designing ligands with targeted biological activity.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJBTOIBTRGZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289152 | |

| Record name | 2-(2-Chlorophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-79-8 | |

| Record name | 2-(2-Chlorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of 2-Aminophenol with 2-Chlorobenzaldehyde or 2-Chlorobenzoic Acid

This is the most common route to synthesize benzoxazole derivatives including 2-(2-chlorophenyl)-1,3-benzoxazol-5-amine. The reaction involves condensation of 2-aminophenol or its derivatives with 2-chlorobenzaldehyde or 2-chlorobenzoic acid under dehydrating and acidic conditions to form the benzoxazole ring.

- Reaction conditions:

- Use of dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3)

- Heating under reflux or elevated temperatures (80–120 °C)

- Solvents like DMF, ethanol, or water depending on catalyst and method

- Catalysts:

- Nano-ZnO, mesoporous titania-alumina mixed oxide (MTAMO), or nickel(II) complexes have been reported to enhance cyclization efficiency and yields

- Yields:

- Typically range from 79% to 94% depending on catalyst and conditions

- Advantages:

- High yield, relatively straightforward procedure

- Limitations:

- Requires careful control of temperature and catalyst loading to avoid side reactions

Nanocatalyst-Assisted Synthesis

Recent advances have introduced nanocatalysts to improve reaction efficiency and sustainability:

- Magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) catalyzes the reaction of 2-aminophenol and aldehydes in water under reflux for about 45 minutes, yielding 79–89% product. The catalyst is reusable for multiple cycles without significant loss of activity.

- Nickel(II) complex catalysts facilitate intramolecular cyclization in DMF with K2CO3 at 80 °C for 3–4 hours, achieving 87–94% yields.

- Potassium ferrocyanide-catalyzed grinding method under solvent-free conditions at room temperature produces yields of 87–96% in less than 2 minutes, representing a green and efficient approach.

Electrophilic Cyanation and Smiles Rearrangement

An alternative synthetic approach involves:

- Reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent in the presence of Lewis acids (e.g., BF3·Et2O) in 1,4-dioxane under reflux for 24–30 hours. This yields 2-aminobenzoxazoles in good to excellent yields.

- Smiles rearrangement of benzoxazole-2-thiol activated with chloroacetyl chloride in the presence of amines and bases (e.g., Cs2CO3) in DMF at reflux for 4–7 hours also affords substituted 2-aminobenzoxazoles.

These methods are advantageous for their use of nonhazardous reagents and broad substrate scope.

| Method No. | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Aminophenol + 2-chlorobenzaldehyde | Polyphosphoric acid or POCl3, reflux | 2–4 hours | 79–89 | Conventional cyclization |

| 2 | 2-Aminophenol + 2-chlorobenzaldehyde | Magnetic solid acid nanocatalyst, water | ~45 minutes | 79–89 | Reusable catalyst, green solvent |

| 3 | 2-Aminophenol + aromatic aldehydes | Ni(II) complex, DMF, K2CO3, 80 °C | 3–4 hours | 87–94 | High yield, low catalyst loading |

| 4 | 2-Aminophenol + aromatic aldehydes | Potassium ferrocyanide, grinding, solvent-free | <2 minutes | 87–96 | Green, solvent-free, rapid |

| 5 | o-Aminophenol + NCTS | BF3·Et2O, 1,4-dioxane, reflux | 24–30 hours | Good to excellent | Nonhazardous cyanation |

| 6 | Benzoxazole-2-thiol + chloroacetyl chloride + amines | Cs2CO3, DMF, reflux | 4–7 hours | Good to excellent | Smiles rearrangement |

- Catalyst choice and loading significantly affect yield and reaction time. Nanocatalysts and metal complexes provide higher efficiency and recyclability.

- Solvent effects: Water and solvent-free conditions are preferred for green chemistry, but some methods require polar aprotic solvents like DMF or 1,4-dioxane.

- Temperature: Elevated temperatures (80–120 °C) favor cyclization but may increase side reactions; room temperature grinding methods offer milder alternatives.

- Reaction monitoring: TLC and HPLC are commonly used to monitor reaction progress and optimize conditions.

- Purification: Products are typically purified by recrystallization or silica gel chromatography.

The preparation of this compound is well-established through various synthetic routes primarily involving cyclization of 2-aminophenol derivatives with chlorinated aromatic aldehydes or acids. Recent advances in nanocatalysis and solvent-free grinding methods have improved the efficiency, sustainability, and scalability of these syntheses. Alternative electrophilic cyanation and Smiles rearrangement methods provide additional synthetic flexibility. Optimization of catalysts, solvents, and reaction conditions is key to achieving high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoxazoles, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine with structurally related benzoxazole derivatives, focusing on substituent effects, molecular properties, and applications:

Key Findings from Comparative Analysis:

Substituent Position Effects: The 2-chlorophenyl isomer exhibits distinct steric and electronic properties compared to the 3-chlorophenyl analog. For example, 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine was used to synthesize BAY-4931, a PPARγ agonist, whereas the 2-chloro isomer may favor different binding orientations due to proximity to the benzoxazole nitrogen .

Functional Group Modifications :

- Replacing chlorine with a methoxy group (as in 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine) improves solubility but reduces electrophilicity, making it less reactive in amide-coupling reactions .

- Nitro groups (e.g., in 5-chloro-6-nitro-1,3-benzoxazol-2-amine) enhance electrophilicity, enabling participation in nucleophilic aromatic substitution reactions .

Biological Relevance: Derivatives with electron-withdrawing groups (Cl, NO₂) are preferred in covalent drug design due to their ability to stabilize transition states during bond formation . Methyl or methoxy substituents are associated with improved blood-brain barrier penetration, suggesting utility in CNS-targeted therapies .

Actividad Biológica

2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoxazole core with a chlorophenyl substituent at the 2-position and an amine group at the 5-position. This unique structure contributes to its biological activity by allowing interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial and antifungal properties. Various studies have evaluated its effectiveness against a range of pathogens.

Antibacterial Activity

The compound has shown potent activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it effectively inhibited the growth of Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, suggesting strong antibacterial potential.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Streptococcus pyogenes | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 30 |

Antifungal Activity

The compound also demonstrated antifungal efficacy against strains like Candida albicans and Aspergillus clavatus. The MIC values for these fungi were reported at 16 μg/mL for C. albicans, indicating a promising antifungal profile.

The antibacterial mechanism of action appears to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have suggested that the binding affinity of this compound to DNA gyrase is significantly enhanced due to the presence of chlorine and amine functional groups, leading to effective inhibition of bacterial growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazole structure can enhance biological activity. For instance, substituents at specific positions on the benzoxazole ring can significantly influence antimicrobial potency. Compounds with electron-withdrawing groups such as chlorine showed improved activity compared to their non-substituted counterparts .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized a series of benzoxazole derivatives, including this compound. The derivatives were screened for antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features exhibited significant antibacterial and antifungal activities, supporting the potential use of this compound as an antimicrobial agent .

- Molecular Docking Analysis : Another study utilized molecular docking techniques to analyze the interaction between this compound and DNA gyrase. The findings revealed that the compound binds effectively to the active site of the enzyme, confirming its role as a potential inhibitor in bacterial systems .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-1,3-benzoxazol-5-amine, and how can purity be ensured?

The synthesis typically involves cyclocondensation of 5-aminobenzoxazole precursors with 2-chlorobenzaldehyde derivatives under acidic or catalytic conditions. Key steps include:

- Cyclization : Use of polyphosphoric acid (PPA) or microwave-assisted synthesis to promote benzoxazole ring formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to detect residual solvents or byproducts .

Q. How can the molecular structure of this compound be confirmed experimentally?

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Plasmodium falciparum enzymes). Validate with binding affinity calculations and RMSD analysis .

- ADMET Prediction : Employ SwissADME for drug-likeness (Lipinski’s Rule of Five) and pkCSM for pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

Q. What strategies address structural disorder in X-ray crystallography studies of this compound?

Q. How does the electron-withdrawing 2-chlorophenyl group influence fluorescence properties?

- Solvatochromism Studies : Compare emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO). The chloro group enhances intramolecular charge transfer (ICT), shifting λem by 20–30 nm .

- Quantum Yield Measurement : Use quinine sulfate as a reference (Φ = 0.54 in 0.1 M H₂SO₄) to quantify fluorescence efficiency .

Q. What analytical challenges arise in detecting trace impurities during synthesis?

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.